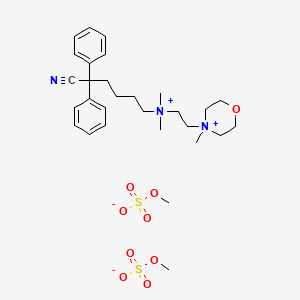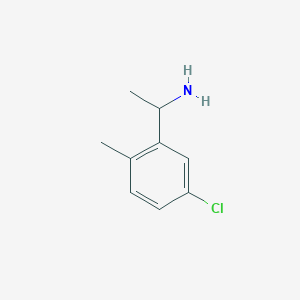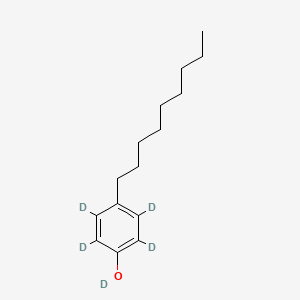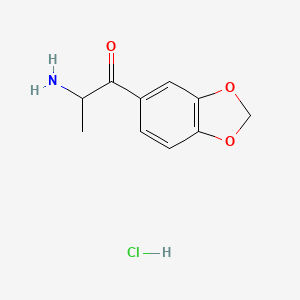
Pentacynium bis(methyl sulfate)
Vue d'ensemble
Description
Pentacynium Bis(methylsulfate) is a chemical compound with the molecular formula C29H45N3O9S2 and a molecular weight of 643.81 . Its percent composition is C 54.10%, H 7.05%, N 6.53%, O 22.37%, S 9.96% .
Molecular Structure Analysis
The molecular structure of Pentacynium Bis(methylsulfate) is defined by its molecular formula C29H45N3O9S2 . Further details about its structural analysis are not available in the retrieved resources.Physical And Chemical Properties Analysis
Pentacynium Bis(methylsulfate) has a molecular weight of 643.81 . The percent composition is C 54.10%, H 7.05%, N 6.53%, O 22.37%, S 9.96% . Further physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Methylation Studies : Methylation of coordinated heterocyclic thioamide ligands using dimethyl sulfate has been explored in copper(II) complexes. This process involves forming copper(II) complexes with N-phenylbenzimidazole-2-(S-methylcarboisothioamide) and is significant for understanding the mechanisms of methylation in organometallic chemistry (Ranskii & Panasyuk, 2002).
Catalytic Systems and Ionic Liquids : Research into ionic liquids and catalytic systems has shown that compounds like N-pentyl-4-methylpyridinium bromide can form pyridinium salts with significant yields. These salts are used in catalytic systems for synthesizing boronate esters via hydroboration reactions, indicating the utility of similar compounds in catalytic processes (Zhu et al., 2012).
Complexation of Anions : Utilizing click chemistry and methylation, triazolium motifs have been designed as tridentate "ligands" that bind sulfate ions through hydrogen bonding and electrostatic interactions. This study demonstrates the potential of methylated compounds in anion complexation and could have implications for designing novel ion receptors (Schulze et al., 2010).
Sulfoglycolipids in Biological Systems : Studies on bis-sulfated tetraglycosylceramides in rat kidney have revealed the presence of novel sulfoglycolipids, providing insights into the biochemical role of sulfated glycolipids in biological systems. Methylation analysis played a key role in determining the structure of these compounds, highlighting the relevance of methylated compounds in biological research (Tadano et al., 1982).
DNA Methylation Mapping : Advanced techniques for detecting methylated cytosines in DNA have been developed, enabling the study of DNA methylation patterns from small quantities of DNA. This research is crucial for understanding the role of DNA methylation in gene control, development, aging, and cancer (Clark et al., 1994).
Propriétés
IUPAC Name |
(5-cyano-5,5-diphenylpentyl)-dimethyl-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]azanium;methyl sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O.2CH4O4S/c1-29(2,18-19-30(3)20-22-31-23-21-30)17-11-10-16-27(24-28,25-12-6-4-7-13-25)26-14-8-5-9-15-26;2*1-5-6(2,3)4/h4-9,12-15H,10-11,16-23H2,1-3H3;2*1H3,(H,2,3,4)/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTOCSZNTPWKMI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CC[N+](C)(C)CCCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.COS(=O)(=O)[O-].COS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N3O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3810-83-1 | |
| Record name | Pentacynium bis(methyl sulfate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTACYNIUM BIS(METHYL SULFATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0S95LVC4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















